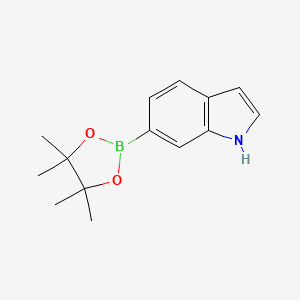

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.: 642494-36-8

Cat. No.: VC2634467

Molecular Formula: C14H18BNO2

Molecular Weight: 243.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 642494-36-8 |

|---|---|

| Molecular Formula | C14H18BNO2 |

| Molecular Weight | 243.11 g/mol |

| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

| Standard InChI | InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-9,16H,1-4H3 |

| Standard InChI Key | VNDFXJNIKZCQRY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3 |

Introduction

Chemical Structure and Properties

Structural Features

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole contains several key structural features that define its chemical behavior:

-

An indole core (bicyclic aromatic heterocycle) with an NH group at position 1

-

A boronic acid pinacol ester group at position 6

-

Four methyl groups arranged symmetrically on the dioxaborolane ring

-

An extended π-conjugated system that influences its electronic properties

The molecular formula is C14H18BNO2, with a slightly lower molecular weight than its N-methylated analog (C15H20BNO2), which has been more extensively documented .

Physical and Chemical Properties

Based on data from structurally similar compounds, the following properties can be attributed to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole:

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | Typically crystalline |

| Appearance | Light yellow to off-white | Color may vary with purity |

| Melting Point | ~90-95°C | Estimated based on similar structures |

| Solubility | Soluble in most organic solvents | Including dichloromethane, THF, toluene |

| Stability | Moderately air and moisture sensitive | Boronic ester can hydrolyze |

| Molecular Weight | 243.11 g/mol | For C14H18BNO2 |

The compound's reactivity is primarily governed by two functional groups: the indole N-H group, which can participate in hydrogen bonding and serve as a site for substitution reactions, and the boronic ester group, which is valuable for cross-coupling reactions. The boronic ester is susceptible to transmetalation under appropriate conditions, making it useful for carbon-carbon bond formation in the presence of transition metal catalysts.

Synthesis and Preparation

General Synthetic Approaches

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the borylation of an indole scaffold at the 6-position. Several approaches can be employed for this transformation:

-

Direct C-H borylation of indole using iridium-catalyzed methods

-

Borylation of 6-haloindoles via palladium-catalyzed cross-coupling with bis(pinacolato)diboron

-

Metalation-borylation sequences involving lithiation or magnesiation followed by quenching with boron electrophiles

These synthetic routes generally require advanced laboratory techniques and careful handling of moisture-sensitive reagents and intermediates.

Applications in Organic Electronics

Electroluminescent Devices

One of the most significant applications of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole appears to be in the field of organic electronics, specifically in the development of organic electroluminescent devices. Patent literature (KR101547623B1) indicates that this compound and related structures are utilized in the fabrication of such devices .

Organic electroluminescent devices, commonly known as OLEDs (Organic Light-Emitting Diodes), are advanced electronic components that produce light when an electric current passes through layers of organic semiconductor materials. The indole derivative's extended π-conjugation system, combined with its ability to undergo further functionalization through the boronic ester group, makes it valuable for tailoring specific electronic and photophysical properties required in OLED materials.

Synthetic Intermediate in Materials Science

Beyond direct applications in devices, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole serves as an important synthetic intermediate in the preparation of more complex materials. The boronic ester functionality allows for controlled and selective carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of extended π-conjugated systems with applications in:

-

Photovoltaic materials

-

Molecular sensors

-

Advanced polymeric materials

-

Photoactive compounds

These applications leverage the compound's ability to form new carbon-carbon bonds at the borylated position while maintaining the electronic properties of the indole core.

Regulatory Information

Based on information for structurally similar compounds, 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole may be subject to various regulatory considerations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume